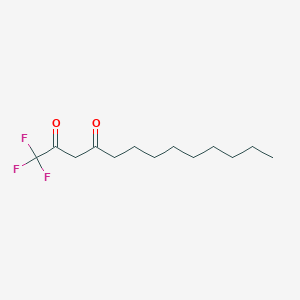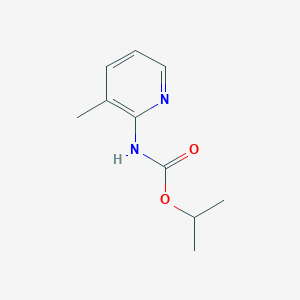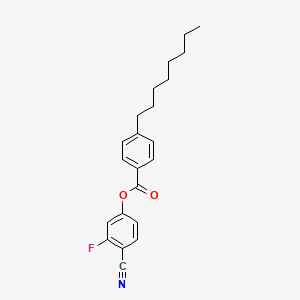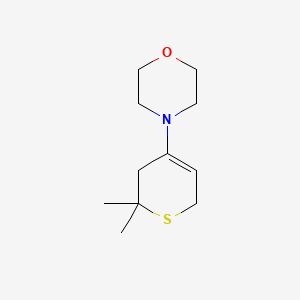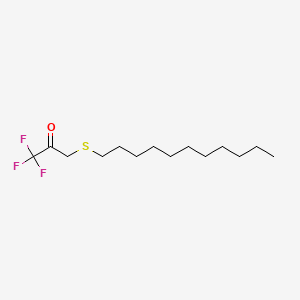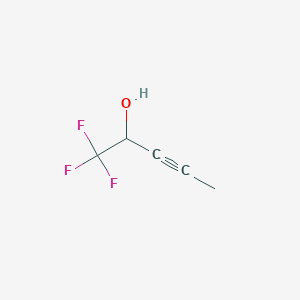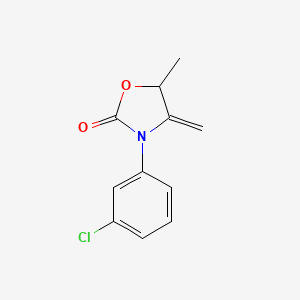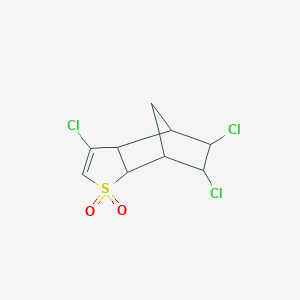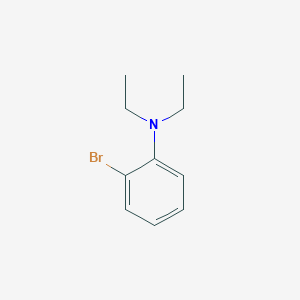
2-Bromo-3-propoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-propoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a propoxy group, and a naphthalene-1,4-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-propoxynaphthalene-1,4-dione typically involves the bromination of 3-propoxynaphthalene-1,4-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The reaction mechanism involves the formation of a bromonium ion intermediate, which subsequently reacts with the naphthoquinone to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-propoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted naphthoquinones.
Reduction: Formation of hydroquinone derivatives.
Oxidation: Formation of higher oxidation state naphthoquinones.
Aplicaciones Científicas De Investigación
2-Bromo-3-propoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-propoxynaphthalene-1,4-dione involves its interaction with biological molecules. The bromine atom and the naphthoquinone core play crucial roles in its reactivity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1,4-naphthoquinone
- 2-Bromo-3-hydroxynaphthalene-1,4-dione
- 2-Bromo-3-methoxynaphthalene-1,4-dione
Uniqueness
2-Bromo-3-propoxynaphthalene-1,4-dione is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The propoxy group can also affect the compound’s ability to interact with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
91270-13-2 |
|---|---|
Fórmula molecular |
C13H11BrO3 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
2-bromo-3-propoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
Clave InChI |
JWFOQJMZJMNMTP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




